molecular formula C12H18BNO2S B8258644 2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine

2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine

Cat. No.: B8258644
M. Wt: 251.16 g/mol
InChI Key: LPQJBYRUPQITQG-UHFFFAOYSA-N
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Description

2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine is an organoboron compound that features a pyridine ring substituted with a thioether group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine typically involves the reaction of pyridine-2-thiol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the thiol group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds.

    Hydrolysis: The dioxaborolane group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH).

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Biaryl compounds.

    Hydrolysis: Boronic acids.

Scientific Research Applications

2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable boron-containing compounds.

    Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique properties.

    Catalysis: Employed as a ligand or catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of 2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine in chemical reactions typically involves the activation of the boron moiety. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. The thioether group can also participate in coordination with metal catalysts, enhancing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron compound used in similar cross-coupling reactions.

    2-Thienylboronic acid: Another boron-containing compound with a thiophene ring, used in organic synthesis.

    Phenylboronic acid: A widely used boronic acid in Suzuki-Miyaura reactions.

Uniqueness

2-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)thio)pyridine is unique due to the presence of both a pyridine ring and a thioether group, which can enhance its reactivity and coordination properties in various chemical reactions. This dual functionality makes it a versatile building block in organic synthesis and catalysis.

Properties

IUPAC Name

2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylsulfanyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-17-10-7-5-6-8-14-10/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQJBYRUPQITQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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